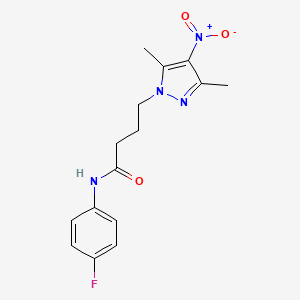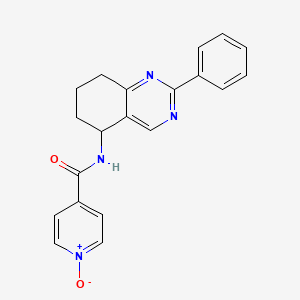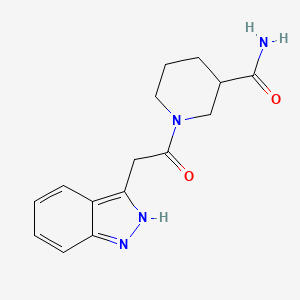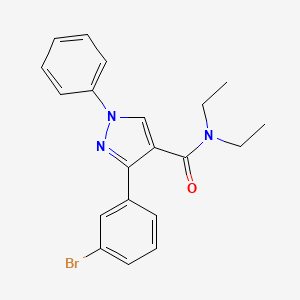
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide, also known as DNPB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Aplicaciones Científicas De Investigación
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been used as a tool to investigate the role of certain ion channels in neuronal signaling. In cancer research, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been found to have anti-tumor activity and has been studied as a potential chemotherapeutic agent. In drug discovery, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been used as a lead compound for the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide is not fully understood, but it is believed to act on certain ion channels in the cell membrane. Specifically, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been found to inhibit the activity of voltage-gated potassium channels, which play an important role in regulating neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been found to have several biochemical and physiological effects. In addition to its inhibition of voltage-gated potassium channels, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide in lab experiments is its specificity for certain ion channels and enzymes, making it a valuable tool for investigating specific biological processes. However, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide. One area of research is the development of new drugs based on the structure of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide for the treatment of cancer and other diseases. Another area of research is the investigation of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide's effects on other ion channels and enzymes, which could lead to the discovery of new biological pathways and potential therapeutic targets. Finally, further research is needed to fully understand the mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide involves a series of chemical reactions. The starting material is 4-fluorobenzaldehyde, which is reacted with 3,5-dimethyl-1H-pyrazole and nitromethane to form 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzaldehyde. This intermediate is then reacted with 1-bromo-4-chlorobutane and potassium carbonate to form the final product, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide.
Propiedades
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-10-15(20(22)23)11(2)19(18-10)9-3-4-14(21)17-13-7-5-12(16)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBWVYPPZXPEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6136958.png)


![[1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6136974.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)
![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)

![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6137050.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B6137062.png)
![4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137074.png)
![4-(1-piperidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B6137079.png)